molecular formula C15H20N2O B1516977 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide CAS No. 1018243-69-0

3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide

Cat. No. B1516977
CAS RN: 1018243-69-0
M. Wt: 244.33 g/mol
InChI Key: WGSOBBFZVAUDRZ-UHFFFAOYSA-N
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Description

“3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide” is a chemical compound with the CAS Number: 1018243-69-0. Its molecular formula is C15H20N2O and it has a molecular weight of 244.34 . The IUPAC name for this compound is 3-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide .


Molecular Structure Analysis

The InChI code for “3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide” is 1S/C15H20N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10,16H2,(H,17,18) .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide” is 450.9±38.0 °C and its predicted density is 1.098±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Research

3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide is utilized in pharmaceutical research for the development of new therapeutic agents. Its structure serves as a scaffold for the synthesis of compounds with potential antiviral activities . Researchers have been exploring its derivatives for enhanced antiviral properties against various pathogens.

Biotechnology

In biotechnological applications, this compound is employed as a precursor in the synthesis of complex molecules. For instance, it’s used in the preparation of optoelectronic-compatible heterostructures, which are crucial for developing new materials for electronic devices .

Chemical Synthesis

The compound’s reactivity due to the presence of an amino group makes it a valuable intermediate in chemical synthesis. It’s involved in the creation of a wide range of chemicals, including dyes, resins, and other polymers that have industrial applications .

Environmental Impact Studies

The environmental impact of 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide and its derivatives is a subject of ongoing research. Studies focus on its biodegradability and potential effects on ecosystems to ensure safe and sustainable use in various industries .

Analytical Chemistry

Due to its unique chemical properties, this compound is used in analytical chemistry as a standard or reagent. It helps in the calibration of instruments and the development of new analytical methods for detecting complex chemical substances .

Material Science

In material science, 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide contributes to the development of new materials with specific properties. Its derivatives are being studied for their potential use in creating advanced materials with unique mechanical, thermal, or electrical properties .

Safety and Hazards

The compound is labeled as an irritant according to the available safety information .

properties

IUPAC Name

3-amino-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSOBBFZVAUDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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